2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine, also known as aminoethylpiperazine, is a compound characterized by its unique structure that incorporates multiple piperazine moieties. The chemical formula for this compound is C10H22N4, indicating the presence of four nitrogen atoms within its molecular architecture. This compound is recognized for its potential utility in various chemical and biological applications due to its amine functionalities and cyclic structure.
The compound appears as a colorless to yellowish liquid with a fish-like odor and possesses significant solubility in water. Its physical properties include a boiling point of approximately 218-222 °C and a melting point of -19 °C, making it a stable compound under standard laboratory conditions .
Research indicates that 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine exhibits various biological activities. It has been studied for its potential as an intermediate in pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Additionally, it has shown promise in antimicrobial and antifungal applications, attributed to its structural similarity to biologically active compounds .
The synthesis of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine can be achieved through several methods:
The applications of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine are diverse:
Interaction studies involving 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine focus on its behavior in biological systems and its interactions with other molecules. These studies often assess:
Research continues into these interactions to better understand the compound's potential therapeutic benefits and industrial applications.
Several compounds share structural similarities with 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine. Here are some noteworthy examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)ethanamine | C8H18N2 | Contains a methyl group on one piperazine ring |
| N,N-Dimethyl-2-(piperazin-1-yl)ethanamine | C8H18N2 | Features dimethyl substitution enhancing lipophilicity |
| N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine | C9H20N3 | Ethyl substitution increases steric bulk |
| 1,2-Bis-(4-methylpiperazin-1-yl)-ethane | C12H26N4 | Dimeric structure providing enhanced binding sites |
These compounds illustrate variations in substituents on the piperazine rings that can affect their biological activity and chemical reactivity. The unique combination of functional groups and structural features present in 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical and industrial contexts.